molecular formula C7H8N4O2 B14101019 5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide

5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide

Cat. No.: B14101019
M. Wt: 180.16 g/mol
InChI Key: ZVEZCDUUNFNVPG-UHFFFAOYSA-N
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Description

5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide is an organic compound with the chemical formula C7H8N4O2. This compound is part of the pyridine carboxamide family, which has shown significant potential in various scientific fields, including medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide typically involves the amidation of pyridine-2-carboxylic acid with an appropriate amine . This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Catalytic methods often employ reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary, but they typically involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays and studies.

    Medicine: It is being investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

    Industry: The compound’s unique properties make it useful in various industrial applications, including material science and catalysis.

Mechanism of Action

The mechanism of action of 5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide involves its activation by intracellular enzymes. For instance, in the case of its antimicrobial activity, the compound is activated by the enzyme AmiC, which hydrolyzes it to release the active moiety . This active form then exerts its effects by targeting specific molecular pathways, such as inducing autophagy in macrophages .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxamide: A simpler analog with similar structural features.

    N-hydroxy-5-[(Z)-N’-hydroxycarbamimidoyl]pyridine-2-carboxamide: A closely related compound with additional hydroxyl groups.

Uniqueness

5-(N’-hydroxycarbamimidoyl)pyridine-2-carboxamide stands out due to its dual mechanism of action and its specific activity against drug-resistant strains of Mycobacterium tuberculosis . This makes it a promising candidate for further development in the field of antimicrobial agents.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

5-(N'-hydroxycarbamimidoyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H8N4O2/c8-6(11-13)4-1-2-5(7(9)12)10-3-4/h1-3,13H,(H2,8,11)(H2,9,12)

InChI Key

ZVEZCDUUNFNVPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=NO)N)C(=O)N

Origin of Product

United States

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